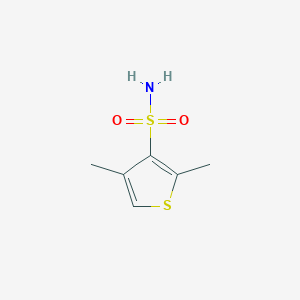
2,4-Dimethylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylthiophene-3-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides have been extensively studied for their antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . The presence of the thiophene ring in this compound adds to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiophene-3-sulfonamide typically involves the sulfonylation of 2,4-dimethylthiophene with sulfonyl chloride in the presence of a base. This method is effective due to the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides . The reaction conditions often include the use of organic or inorganic bases to facilitate the reaction .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves the Gewald reaction, Paal–Knorr synthesis, and other condensation reactions . These methods are scalable and efficient, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, with reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
2,4-Dimethylthiophene-3-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Thiophene: A five-membered heteroaromatic compound with a sulfur atom.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2,4-Dimethylthiophene-3-sulfonamide stands out due to the presence of both the thiophene ring and the sulfonamide group, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C6H9NO2S2 |
|---|---|
Poids moléculaire |
191.3 g/mol |
Nom IUPAC |
2,4-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) |
Clé InChI |
WICSALYSMRRIOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)
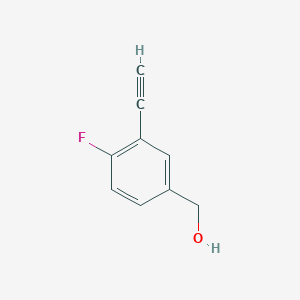
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)


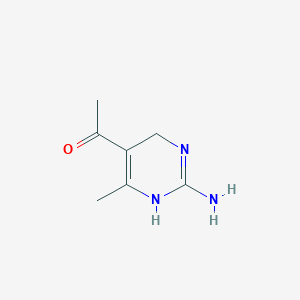
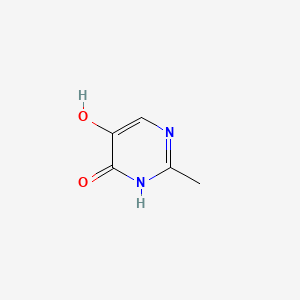

![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
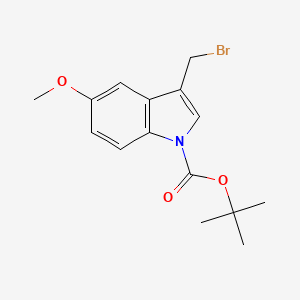
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
